molecular formula C36H44N2O8Si B150666 5'-O-DMT-2'-TBDMS-Uridine CAS No. 81246-80-2

5'-O-DMT-2'-TBDMS-Uridine

Cat. No.: B150666
CAS No.: 81246-80-2
M. Wt: 660.8 g/mol
InChI Key: KVHQIELPHWJPSY-WXQJYUTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-DMT-2’-TBDMS-Uridine: is a modified nucleoside commonly used in the synthesis of oligonucleotides. The compound features two protective groups: the dimethoxytrityl (DMT) group at the 5’ position and the tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These protective groups enhance the stability of the nucleoside, making it suitable for various synthetic applications, particularly in the field of nucleic acid chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-2’-TBDMS-Uridine typically involves the protection of uridine at the 5’ and 2’ positions. The process begins with the selective protection of the 5’ hydroxyl group using the dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This is followed by the protection of the 2’ hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole .

Industrial Production Methods: In an industrial setting, the synthesis of 5’-O-DMT-2’-TBDMS-Uridine is scaled up using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity. The process involves the sequential addition of protective groups, followed by purification steps such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5’-O-DMT-2’-TBDMS-Uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) for DMT removal; tetrabutylammonium fluoride (TBAF) for TBDMS removal.

    Phosphitylation: Use of phosphoramidite reagents under anhydrous conditions.

    Coupling: Use of activators such as tetrazole derivatives

Major Products:

Scientific Research Applications

5’-O-DMT-2’-TBDMS-Uridine is widely used in scientific research, particularly in the following areas:

    Chemistry: Synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and aptamers.

    Biology: Study of nucleic acid interactions and the development of nucleic acid-based probes.

    Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.

    Industry: Production of mRNA for vaccines and other therapeutic applications.

Mechanism of Action

The primary mechanism of action of 5’-O-DMT-2’-TBDMS-Uridine involves its incorporation into oligonucleotides during solid-phase synthesis. The protective groups (DMT and TBDMS) prevent unwanted side reactions, ensuring the selective addition of nucleotides to the growing chain. Once incorporated, the protective groups are removed, yielding the desired oligonucleotide product .

Comparison with Similar Compounds

Uniqueness: 5’-O-DMT-2’-TBDMS-Uridine is unique due to its specific protective groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable for the production of high-fidelity nucleic acid sequences .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHQIELPHWJPSY-WXQJYUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N2O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451982
Record name 5'-O-DMT-2'-TBDMS-Uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81246-80-2
Record name 5'-O-DMT-2'-TBDMS-Uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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